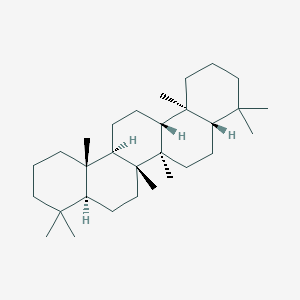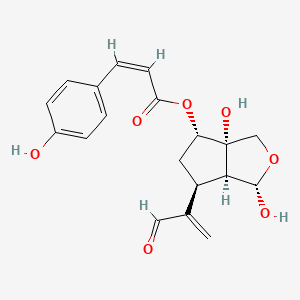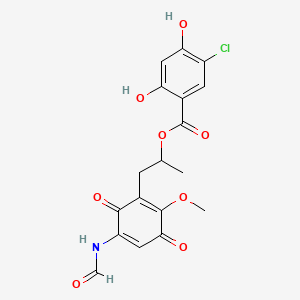
Radester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of radester involves the formation of bicyclic analogues. One common method includes the cyclization of precursor molecules under specific conditions to form the desired bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the bicyclic ring system .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography, is also essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Radester undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound, potentially enhancing its activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions to modify this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of this compound, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Radester has a broad range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of bicyclic structures on chemical reactivity and stability.
Biology: this compound’s ability to inhibit Hsp90 makes it a valuable tool in studying protein folding and degradation pathways.
Mechanism of Action
Radester exerts its effects primarily through the inhibition of Hsp90, a molecular chaperone involved in the conformational maturation of nascent polypeptides and the rematuration of denatured proteins. By binding to the N-terminal domain of Hsp90, this compound disrupts the protein folding process, leading to the degradation of Hsp90-dependent client proteins via the ubiquitin-proteasome pathway. This inhibition results in the combinatorial disruption of multiple signaling pathways, which is particularly effective in tumor cells that rely heavily on Hsp90 for survival .
Comparison with Similar Compounds
Radester can be compared to other Hsp90 inhibitors such as geldanamycin and radicicol. While all these compounds share the ability to inhibit Hsp90, this compound’s bicyclic structure provides it with unique properties that may enhance its activity and specificity. For instance:
Geldanamycin: A benzoquinone ansamycin antibiotic that inhibits Hsp90 by binding to its ATP-binding site.
Radicicol: A macrocyclic antifungal antibiotic that also targets the ATP-binding site of Hsp90.
This compound’s unique bicyclic structure distinguishes it from these compounds, potentially offering advantages in terms of stability and specificity .
Properties
Molecular Formula |
C18H16ClNO8 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
1-(5-formamido-2-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl 5-chloro-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C18H16ClNO8/c1-8(28-18(26)9-4-11(19)14(23)6-13(9)22)3-10-16(25)12(20-7-21)5-15(24)17(10)27-2/h4-8,22-23H,3H2,1-2H3,(H,20,21) |
InChI Key |
WJOCXYVCMMPHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=O)C=C(C1=O)NC=O)OC)OC(=O)C2=CC(=C(C=C2O)O)Cl |
synonyms |
radester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide](/img/structure/B1243913.png)
![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)
![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)

![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)
![N-[[(5S)-3-[4-(3-cyanopyrrol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1243918.png)

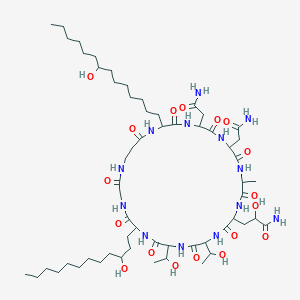
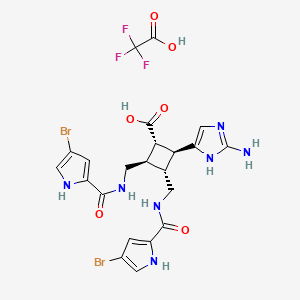

![TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)
